1-Morpholin-4-yl-2-nitroethenamine 1-Morpholin-4-yl-2-nitroethenamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15881240
InChI: InChI=1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2
SMILES:
Molecular Formula: C6H11N3O3
Molecular Weight: 173.17 g/mol

1-Morpholin-4-yl-2-nitroethenamine

CAS No.:

Cat. No.: VC15881240

Molecular Formula: C6H11N3O3

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

1-Morpholin-4-yl-2-nitroethenamine -

Specification

Molecular Formula C6H11N3O3
Molecular Weight 173.17 g/mol
IUPAC Name 1-morpholin-4-yl-2-nitroethenamine
Standard InChI InChI=1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2
Standard InChI Key KYWOXJAUDNZQRA-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(=C[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-Morpholin-4-yl-2-nitroethenamine has a molecular weight of 173.17 g/mol and the IUPAC name 1-morpholin-4-yl-2-nitroethenamine. Its structure features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to a nitro-substituted ethenamine moiety. The canonical SMILES representation is C1COCCN1C(=C[N+](=O)[O-])N, and its InChIKey is KYWOXJAUDNZQRA-UHFFFAOYSA-N.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₁N₃O₃
Molecular Weight173.17 g/mol
IUPAC Name1-Morpholin-4-yl-2-nitroethenamine
SMILESC1COCCN1C(=CN+[O-])N
InChIKeyKYWOXJAUDNZQRA-UHFFFAOYSA-N
CAS NumberNot publicly disclosed

The nitro group at the β-position relative to the morpholine ring creates an α,β-unsaturated system, enabling conjugation that influences reactivity .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 1-morpholin-4-yl-2-nitroethenamine typically involves the condensation of morpholine with nitroethylene precursors. A widely reported method utilizes 1,1-bis(methylthio)-2-nitroethene (NMSM) as a starting material, which reacts with morpholine under thermal conditions .

Example Protocol:

  • Reactants: NMSM (1 eq), morpholine (1.1 eq).

  • Solvent: Ethanol or dimethylformamide (DMF).

  • Conditions: Reflux at 80–100°C for 6–12 hours.

  • Workup: Precipitation or column chromatography yields the product as a yellow solid .

This method achieves moderate to high yields (48–81%) and is scalable for industrial applications .

Alternative Methods

Microwave-assisted synthesis has been explored to reduce reaction times. For instance, irradiating NMSM and morpholine in DMF at 100 W for 15 minutes produces the target compound with comparable efficiency . Additionally, nitroketene N,S-acetal intermediates have been employed in domino reactions to access structurally related nitroethenamines .

Chemical Reactivity and Applications

Reduction Reactions

The nitro group in 1-morpholin-4-yl-2-nitroethenamine is susceptible to reduction. Using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) selectively reduces the nitro group to an amine, yielding 1-morpholin-4-yl-2-aminoethenamine. This product serves as a precursor to secondary amines and heterocycles.

Nucleophilic Additions

The α,β-unsaturated system facilitates Michael additions. For example, reaction with malononitrile in ethanol/water mixtures produces 2-amino-4-morpholino-4H-pyran-3-carbonitrile derivatives, which are valuable in drug discovery .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProducts
ReductionLiAlH₄, THF, 0°C1-Morpholin-4-yl-2-aminoethenamine
Michael AdditionMalononitrile, H₂O/EtOH2-Amino-4H-pyran derivatives
CycloadditionIsatin, Et₃N, ethanolSpiroxindolinone-pyrans

Heterocyclic Synthesis

This compound is pivotal in constructing fused heterocycles. For instance, three-component reactions with isatins and malononitrile yield spiroxindolinone-4H-pyrans, which exhibit antimicrobial and anticancer activities .

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